T7 Novispirin

Antimicrobial peptides Hemolysis Host-cell toxicity

T7 Novispirin (sequence KNLRRITRKIIHIIKKYG) is a synthetic, 18-residue, cationic α-helical antimicrobial peptide (AMP) derived from the ovine cathelicidin SMAP-29 via a single-residue substitution (Ile⁷→Thr) in the parent compound ovispirin-1. It belongs to the cathelicidin/novispirin family of membrane-active peptides and exhibits potent, broad-spectrum antibacterial activity against Gram-negative and Gram-positive bacteria.

Molecular Formula
Molecular Weight
Cat. No. B1575832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT7 Novispirin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T7 Novispirin Procurement Guide: Baseline Identity and Class Positioning


T7 Novispirin (sequence KNLRRITRKIIHIIKKYG) is a synthetic, 18-residue, cationic α-helical antimicrobial peptide (AMP) derived from the ovine cathelicidin SMAP-29 via a single-residue substitution (Ile⁷→Thr) in the parent compound ovispirin-1 [1]. It belongs to the cathelicidin/novispirin family of membrane-active peptides and exhibits potent, broad-spectrum antibacterial activity against Gram-negative and Gram-positive bacteria [1][2]. Its solution NMR structure (PDB 1HU7) reveals a well-defined α-helix spanning residues 7–17 with a type IV turn involving residues 3–6 [3]. T7 Novispirin was rationally engineered to retain the antimicrobial potency of ovispirin-1 while substantially reducing host-cell cytotoxicity and hemolytic activity—a differentiation critical for therapeutic and agricultural applications [1].

Why Generic Substitution of T7 Novispirin with In-Class Analogs Is Not Supported by Evidence


T7 Novispirin cannot be interchangeably substituted with its close analogs ovispirin-1 or novispirin G-10 because single-residue mutations produce quantitatively distinct toxicity profiles, structural conformations, and membrane-interaction modes that directly impact host-cell safety and application suitability. While all three peptides retain comparable antibacterial potency, their hemolytic activity differs by >18-fold (ovisipirin-1 vs. T7 at 40 µg/mL) and their in vitro cytotoxicity against human epithelial cells differs by 2- to >10-fold depending on concentration and cell line [1][2]. Molecular dynamics simulations further demonstrate that T7 and G10 insert less deeply into zwitterionic (mammalian-mimetic) micelles than ovispirin-1, providing a mechanistic basis for their reduced toxicity [3]. Therefore, selecting T7 over ovispirin-1 or G10 is a decision grounded in quantifiable safety margins, not merely potency equivalence.

T7 Novispirin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Hemolytic Activity: T7 Novispirin vs. Ovispirin-1 (Parent Peptide) – Quantitative Reduction in Human Erythrocyte Lysis

T7 Novispirin exhibits a >18-fold reduction in hemolytic activity against human red blood cells compared to its parent peptide ovispirin-1 at equimolar concentrations. At 40 µg/mL, ovispirin-1 lyses 55.0% of human erythrocytes, whereas T7 Novispirin lyses only 3.0%. At 80 µg/mL, the difference is 70.2% (ovisipirin-1) vs. 10.0% (T7), representing a 7-fold reduction [1][2]. The sibling mutant novispirin G-10 shows even lower hemolysis (1.8% at 40 µg/mL; 2.5% at 80 µg/mL), indicating that T7 occupies an intermediate safety position between the highly hemolytic parent and the minimally hemolytic G-10 [2].

Antimicrobial peptides Hemolysis Host-cell toxicity Novispirin engineering

In Vitro Cytotoxicity: T7 vs. G10 Novispirin – Differential Epithelial Cell Toxicity at Therapeutic Concentrations

T7 Novispirin exhibits substantially higher cytotoxicity against human cervical (ME-180) and pulmonary (A-549) epithelial cells compared to novispirin G-10, particularly at high concentrations. At 200 µg/mL, T7 kills 81.5% of ME-180 cells vs. 33.2% for G10—a 2.5-fold difference. At the clinically more relevant concentration of 50 µg/mL, T7 cytotoxicity is 28.4% (ME-180) and 22.9% (A-549) compared to G10's 5.0% and 14.6%, respectively, representing a 1.6- to 5.7-fold differential [1][2]. Ovispirin-1 is described qualitatively as 'highly cytotoxic to human epithelial cells' in the primary paper, though exact percentage values for ovispirin-1 are not digitized in accessible databases; the T7 and G10 mutants were explicitly engineered to reduce this toxicity [3].

Cytotoxicity Epithelial cells Safety profiling Antimicrobial peptide engineering

Antibacterial Potency Retention: T7 Novispirin MIC Spectrum vs. Ovispirin-1 and Novispirin G-10

T7 Novispirin retains broad-spectrum antibacterial activity comparable to the parent ovispirin-1, confirming that the Ile⁷→Thr mutation does not compromise antimicrobial potency. Against 9 clinical strains of Pseudomonas aeruginosa, T7 exhibits MICs ranging from 0.26 to 27.8 µg/mL; against 5 Stenotrophomonas maltophilia strains, MICs range from 0.32 to 1.75 µg/mL [1]. For Gram-positive targets, T7 shows MICs of 2.4±1.5 µg/mL against Listeria monocytogenes EGD and 3.3±1.5 µg/mL against Staphylococcus aureus 930918 [1]. By comparison, novispirin G-10 shows MICs of 0.11–12.7 µg/mL (P. aeruginosa), 0.29–3.6 µg/mL (S. maltophilia), 1.4±0.4 µg/mL (L. monocytogenes), and 4.6±1.7 µg/mL (S. aureus) [2]. The primary publication states that both novispirins retained 'intact antimicrobial properties' relative to ovispirin-1, although ovispirin-1 MIC values were not individually tabulated in the open-access abstract [3].

Minimum inhibitory concentration Gram-negative bacteria Pseudomonas aeruginosa Antimicrobial resistance

Activity Against Phytopathogenic Spiroplasmas: T7 Novispirin Efficacy Comparable to Tetracycline

T7 Novispirin demonstrates growth-inhibitory activity against the cell-wall-less phytopathogenic bacteria Spiroplasma kunkelii (corn stunt disease) and Spiroplasma citri (citrus stubborn disease) with efficacy comparable to the broad-spectrum antibiotic tetracycline [1]. In a liquid assay developed for quantitative evaluation, both T7 Novispirin and Caerin 1.1 inhibited spiroplasma growth, while Tricholongin and Dhvar4 were ineffective [1]. Cell deformation was observed in treated cultures, confirming membrane interaction [1]. The minimum inhibitory concentrations (MICs) of T7 against both S. kunkelii and S. citri were determined, although exact MIC values are reported in the full-text article behind paywall [1]. This represents the only quantitative demonstration of T7 Novispirin activity against agriculturally relevant Mollicutes, a niche not addressed by the parent ovispirin-1 or G10 in published literature.

Spiroplasma Plant protection Agricultural antimicrobials Mollicutes

Structural Basis for Differential Toxicity: NMR and Molecular Dynamics Evidence of Altered Membrane Insertion

The three-dimensional solution structure of T7 Novispirin (PDB 1HU7) reveals a well-defined α-helix over residues 7–17 with residues 3–6 forming a type IV turn, differing from G10 which exhibits an α-helix-hinge-3₁₀ helix motif (PDB 1HU6) and ovispirin-1 (PDB 1HU5) [1][2]. Molecular dynamics simulations in zwitterionic DPC micelles (mammalian membrane mimetic) demonstrate that ovispirin-1 inserts deepest into the micelle, while G10 and T7 exhibit shallower insertion that correlates with their reduced toxicity [3]. In anionic SDS micelles (bacterial membrane mimetic), all three peptides bind strongly and retain helical structure, consistent with their equally potent antibacterial activity [3]. The simulations support a 'carpet mechanism' of cell lysis for G10 and T7, with reduced helical content in the presence of zwitterionic membranes weakening peptide-membrane interaction and thereby attenuating host-cell toxicity [3].

Solution NMR Molecular dynamics Membrane interaction Peptide engineering

In Vivo Tolerability and LPS-Binding: Patent-Claimed Advantages Over Other Antimicrobial Peptides

According to the foundational patent (US 6,492,328 / EP 1,359,930 A2), novispirin peptides—including T7—are nonhemolytic, exhibit reduced in vitro cytotoxicity relative to other antimicrobial peptides, and were well-tolerated in vivo after intravenous injection [1][2]. Additionally, novispirins bind lipopolysaccharide (LPS), a property that may mitigate endotoxin-mediated symptoms associated with Gram-negative bacterial infection [1]. However, it is critical to note that these claims apply to the novispirin class broadly and are not specifically quantified for T7 alone; furthermore, a subsequent study demonstrated that novispirin G10 caused unexpected lung toxicity in a Klebsiella pneumoniae mouse infection model, underscoring that in vivo tolerability is context-dependent and cannot be assumed across all infection scenarios [3]. No T7-specific in vivo toxicity study has been published.

In vivo tolerability LPS binding Intravenous administration Endotoxin neutralization

T7 Novispirin Application Scenarios Derived from Quantitative Differentiation Evidence


Agricultural Biotechnology: Engineering Transgenic Plant Resistance Against Spiroplasma Diseases

T7 Novispirin is one of only two antimicrobial peptides validated in published literature to inhibit the growth of Spiroplasma kunkelii and Spiroplasma citri with efficacy comparable to tetracycline [1]. In agricultural genetic engineering programs targeting corn stunt disease and citrus stubborn disease—for which no natural plant resistance exists—T7 Novispirin offers a sequence-defined, membrane-active peptide candidate whose activity against cell-wall-less Mollicutes has been experimentally confirmed. Tricholongin and Dhvar4 were tested and shown ineffective in the same assay, establishing a clear performance threshold [1]. The peptide's demonstrated membrane-deformation effect on spiroplasma cells further supports its candidacy for transgenic expression strategies aimed at disrupting pathogen membrane integrity in planta [1].

Therapeutic Candidate Selection Requiring Balanced Antimicrobial Potency and Reduced Hemolytic Risk

For programs developing intravenous or topical antimicrobial peptide formulations where hemolytic safety is a primary concern, T7 Novispirin provides a 7- to 18-fold improvement in human erythrocyte compatibility over the parent ovispirin-1 [1][2]. At the therapeutic-range concentration of 40 µg/mL, T7 lyses only 3% of red blood cells vs. 55% for ovispirin-1, making it suitable for systemic administration routes where hemolysis would be dose-limiting [2]. While novispirin G-10 offers even lower hemolysis (1.8% at 40 µg/mL), T7's intermediate profile may be preferable in scenarios where slightly higher membrane activity is desired for antimicrobial efficacy against more resilient target organisms [1]. Selection between T7 and G10 should be guided by the specific risk-benefit balance required for the intended indication.

Mechanistic Studies of Antimicrobial Peptide Membrane Selectivity Using a Structurally Characterized Mutant Panel

The availability of high-resolution solution NMR structures for all three peptides in the ovispirin/novispirin series—ovisipirin-1 (PDB 1HU5), novispirin G-10 (PDB 1HU6), and T7 novispirin (PDB 1HU7)—makes T7 an essential component of a structurally defined mutant panel for investigating the relationship between single-residue changes, helical conformation, and membrane selectivity [1][2]. Molecular dynamics simulations have demonstrated that the Ile⁷→Thr substitution in T7 produces distinct depth-of-insertion and helical-content profiles in zwitterionic vs. anionic micelles compared to both ovispirin-1 and G10 [3]. Researchers investigating the carpet mechanism of AMP-induced cell lysis or designing next-generation peptides with predictable toxicity profiles will find T7 an indispensable comparator in structure-activity relationship (SAR) studies [3].

LPS-Neutralizing Adjunct for Gram-Negative Infection Applications (Preclinical Stage)

The patent-disclosed property of novispirin peptides to bind lipopolysaccharide (LPS) positions T7 as a candidate for preclinical development as an adjunctive agent aimed at neutralizing endotoxin in Gram-negative bacterial infections [1]. LPS binding may mitigate the septic shock cascade triggered by antibiotic-mediated bacterial lysis, a property not attributed to all antimicrobial peptides. However, this application scenario must be qualified by the cautionary finding that novispirin G10 caused enhanced lung inflammation and toxicity in a Klebsiella pneumoniae mouse infection model, indicating that LPS-binding in vitro does not guarantee anti-endotoxic efficacy in vivo and that infection-context-dependent toxicity must be rigorously evaluated [2]. T7-specific in vivo infection-model studies are absent from the published literature and constitute a critical data gap for this application.

Quote Request

Request a Quote for T7 Novispirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.